9H-xanthene-9-carbonyl chloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

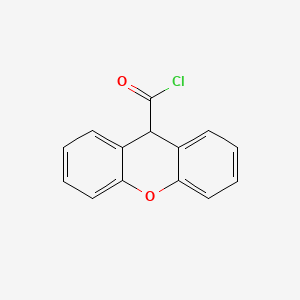

Structure

3D Structure

特性

IUPAC Name |

9H-xanthene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRSCMLJPXJTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375398 | |

| Record name | 9H-xanthene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26454-53-5 | |

| Record name | 9H-xanthene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9H-xanthene-9-carbonyl chloride spectral properties

An In-Depth Technical Guide to the Spectral Properties of 9H-xanthene-9-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in medicinal chemistry and materials science, primarily utilized for introducing the 9H-xanthene-9-carbonyl moiety into various molecular scaffolds.[1] As an acyl chloride, it exhibits high reactivity, making it a versatile reagent for derivatization of amines, alcohols, and other nucleophiles. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, grounded in fundamental principles and comparative data from closely related analogues.

Molecular Structure and Chemical Identity

This compound possesses a tricyclic core structure where two benzene rings are fused to a central pyran ring. The carbonyl chloride functional group is attached to the C9 position of this xanthene framework.[2][3] This structure dictates the electronic environment of each atom and, consequently, its unique spectral fingerprint.

-

IUPAC Name: this compound[2]

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the spectrum is dominated by signals from the aromatic protons and a unique singlet for the proton at the C9 position.

Expected Spectral Features:

-

Aromatic Region (δ 7.0 - 8.0 ppm): The eight protons on the two benzene rings are expected to appear in this region. Due to the slight asymmetry introduced by the C9 substituent, they will likely present as a series of complex multiplets. Protons closer to the electron-withdrawing ether oxygen and the carbonyl group may be shifted slightly downfield.

-

Methine Proton (δ ~5.0 - 5.5 ppm): The single proton attached to C9 is significantly deshielded by the adjacent carbonyl group and the two aromatic rings. It is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (8H) | 7.0 - 8.0 | Multiplet |

| H-9 (1H) | ~5.0 - 5.5 | Singlet |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Causality Note: As an acyl chloride, the compound is moisture-sensitive. Ensure the solvent is anhydrous to prevent hydrolysis to the corresponding carboxylic acid, which would introduce spurious peaks.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms in the molecule. For this compound, key signals include the carbonyl carbon, the methine C9 carbon, and the aromatic carbons.

Expected Spectral Features:

-

Carbonyl Carbon (δ ~165 - 175 ppm): The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this downfield region.[4]

-

Aromatic Carbons (δ ~115 - 155 ppm): The twelve carbons of the two benzene rings will resonate in this range. The carbons attached to the ether oxygen (C10a, C11a) are expected at the downfield end (~150-155 ppm), while the others will appear as a cluster of signals. Due to symmetry, some carbons may have very similar chemical shifts.

-

Methine Carbon (δ ~50 - 60 ppm): The C9 carbon, attached to the carbonyl group and situated between two aromatic systems, will appear in this region. Data from the analogous xanthene-9-carboxylic acid supports this assignment.[5]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Ar-C-O (C10a, C11a) | 150 - 155 |

| Ar-C (quaternary) | 125 - 135 |

| Ar-CH | 115 - 130 |

| C-9 | 50 - 60 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a standard NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A significantly larger number of scans is required (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio. Causality Note: The low natural abundance (~1.1%) and longer relaxation times of ¹³C nuclei necessitate more scans compared to ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound will be characterized by a strong carbonyl absorption and vibrations from the xanthene core.

Expected Spectral Features:

-

C=O Stretch (1780 - 1820 cm⁻¹): This is the most diagnostic peak. Acyl chlorides exhibit a very strong C=O stretching absorption at a higher wavenumber than ketones or esters due to the inductive electron-withdrawing effect of the chlorine atom.[6][7]

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands corresponding to the stretching of C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹.[8]

-

Aromatic C=C Stretch (1450 - 1600 cm⁻¹): Several medium to strong bands in this region arise from the stretching vibrations within the benzene rings.

-

Asymmetric C-O-C Stretch (1200 - 1300 cm⁻¹): A strong, characteristic band for the aryl ether linkage within the xanthene core is expected in this region.[8]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| C=O Stretch (Acyl Chloride) | 1780 - 1820 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1300 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Causality Note: ATR is a convenient technique for solids as it requires minimal sample preparation and is less sensitive to sample thickness than transmission methods.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply the sample to the crystal and ensure good contact using the pressure clamp.

-

Collect the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Spectral Features:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak will be observed at m/z 244.[2]

-

Isotopic Pattern: Due to the presence of one chlorine atom, the molecular ion will appear as a pair of peaks: [M]⁺˙ at m/z 244 (for ³⁵Cl) and [M+2]⁺˙ at m/z 246 (for ³⁷Cl). The relative intensity of these peaks will be approximately 3:1, which is characteristic of a monochlorinated compound.[9]

-

Key Fragmentation: The most likely initial fragmentation is the loss of the chlorine radical or the entire carbonyl chloride group.

-

Loss of Cl (m/z 209): Cleavage of the C-Cl bond would result in an acylium ion [M-Cl]⁺ at m/z 209.

-

Loss of COCl (m/z 181): Loss of the entire carbonyl chloride group via cleavage of the C9-C(O)Cl bond would yield the stable 9H-xanthenyl cation at m/z 181. This is often a very prominent peak in the mass spectra of such compounds.

-

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system with an electron ionization (EI) source. Causality Note: EI is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for library matching and structural confirmation.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample.

-

Use a temperature program that allows for the elution of the compound without thermal decomposition (e.g., start at 100°C, ramp to 280°C).

-

-

MS Method:

-

Set the ion source to 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum, noting the molecular ion, its isotopic pattern, and the major fragment ions.

References

- ACS Omega. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs.

-

PubChem. This compound. [Link]

-

National Institute of Standards and Technology. 9H-Xanthene - NIST WebBook. [Link]

-

National Institute of Standards and Technology. 9H-Xanthene - NIST WebBook (Notes). [Link]

-

ResearchGate. (PDF) Methyl 9H-xanthene-9-carboxylate. [Link]

-

PubChem. 9-Chloro-9-phenyl-9H-xanthene. [Link]

-

PubChem. Anthracene-9-carbonyl chloride. [Link]

-

Oxford Academic. Spectroscopic and Theoretical Studies on the Protonation to Xanthone Derivatives | Bulletin of the Chemical Society of Japan. [Link]

-

ResearchGate. 9H-Xanthene-9-carboxylic Acid[2][10][11]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. [Link]

-

Advanced Journal of Chemistry, Section A. Isolation, Characterization, and Evaluation of Xanthone Derivatives from Garcinia Mangostana Twigs as Tyrosine Kinase Inhibitors. [Link]

-

ResearchGate. Ultraviolet spectroscopic properties of the tested xanthone derivatives.... [Link]

-

PubMed. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. [Link]

-

MDPI. An Update on the Anticancer Activity of Xanthone Derivatives: A Review. [Link]

-

PubChem. 9H-fluorene-9-carbonyl chloride. [Link]

-

UCLA Chemistry. IR: carbonyl compounds. [Link]

-

Supporting Information. 4 - Supporting Information. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H9ClO2 | CID 2760892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 26454-53-5 | this compound - AiFChem [aifchem.com]

- 4. mdpi.com [mdpi.com]

- 5. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 13C NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 9H-Xanthene [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 9H-xanthene-9-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 9H-xanthene-9-carbonyl chloride, a pivotal reactive intermediate in medicinal chemistry and drug development. The xanthene scaffold is a well-established "privileged structure," known to form the core of numerous biologically active compounds.[1][2] This document offers researchers, scientists, and drug development professionals a detailed, field-proven protocol for the efficient conversion of 9H-xanthene-9-carboxylic acid to its highly reactive acyl chloride derivative using thionyl chloride. We delve into the mechanistic underpinnings of this transformation, provide a self-validating experimental workflow, and detail the essential analytical techniques required for unambiguous structural confirmation and purity assessment. The guide is designed to bridge theoretical knowledge with practical application, empowering researchers to confidently synthesize and utilize this valuable building block for the development of novel therapeutics.

Introduction: The Strategic Importance of the Xanthene Scaffold

The 9H-xanthene core is a tricyclic ether that serves as the foundational structure for a vast array of compounds with significant biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2] Its derivatives are central to the development of fluorescent dyes and, more critically, therapeutic agents. This compound (C₁₄H₉ClO₂) is not typically an end-product but rather a highly valuable, activated intermediate.[3] Its utility lies in its ability to readily react with nucleophiles such as alcohols, amines, and phenols to form a diverse library of ester and amide derivatives. This capacity for late-stage functionalization is a major advantage in medicinal chemistry, enabling the rapid generation of analogues to explore structure-activity relationships (SAR) for targets like the metabotropic glutamate receptor 1 (mGluR1).[4][5]

This guide provides an authoritative framework for the synthesis of this compound from its carboxylic acid precursor, emphasizing the rationale behind the chosen methodology and the critical parameters for success.

Synthesis: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carboxyl group, converting the poor leaving group (-OH) into an excellent one (-Cl), thereby facilitating nucleophilic acyl substitution. While several reagents can achieve this, such as oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.[6][7][8]

Reaction Principle and Mechanism

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[6][9] The key steps are:

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[10]

-

Intermediate Formation: This initial attack, followed by the expulsion of a chloride ion, leads to the formation of a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[9][11]

-

Nucleophilic Acyl Substitution: The chloride ion released in the previous step now acts as a nucleophile, attacking the carbonyl carbon.[9][10]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][10]

The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle, simplifying the purification process as they are easily removed from the reaction mixture.[7][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory conditions and scale. All operations must be performed in a well-ventilated fume hood.

Materials:

-

9H-xanthene-9-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or Dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and drying tube (or nitrogen inlet)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 9H-xanthene-9-carboxylic acid (1.0 eq).

-

Expertise & Experience: The use of flame-dried glassware and an inert atmosphere is critical because both the thionyl chloride reagent and the acyl chloride product are highly sensitive to moisture. Contamination with water will hydrolyze the product back to the starting carboxylic acid.

-

-

Solvent Addition: Add anhydrous toluene (or DCM) to the flask to create a slurry or solution (approx. 5-10 mL per gram of carboxylic acid).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) to the stirring mixture at room temperature. The addition may be exothermic.

-

Trustworthiness: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent can be easily removed later due to its volatility.

-

-

Reaction: Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or similar) or connected to a bubbler. Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours.

-

Causality: Heating accelerates the reaction rate. The progress can be monitored by observing the cessation of HCl and SO₂ gas evolution from the bubbler.

-

-

Work-up and Purification: After the reaction is complete (the solution often becomes clear), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all volatile components are removed, the crude product can be co-evaporated with anhydrous toluene once or twice.

-

Self-Validation: The resulting crude this compound is often a solid or oil and is typically of sufficient purity for subsequent reactions.[8] If higher purity is required, recrystallization from a non-polar solvent (e.g., hexanes) or distillation under high vacuum may be performed, though this risks thermal decomposition.

-

Characterization and Data Presentation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₄H₉ClO₂ |

| Molecular Weight | 244.67 g/mol [3] |

| CAS Number | 26454-53-5[3][12] |

| Appearance | Expected to be a solid at room temperature. |

| IR Spectroscopy (cm⁻¹) | ~1780-1810 (strong, sharp): C=O stretch (acyl chloride), shifted to higher frequency than the corresponding carboxylic acid (~1710 cm⁻¹).[13][14] ~3000-3100: Aromatic C-H stretch. ~1200-1300: Asymmetric C-O-C ether stretch from the xanthene core.[15] |

| ¹H NMR Spectroscopy (ppm) | ~7.2-8.0 (multiplet, 8H): Aromatic protons of the xanthene backbone. ~5.2-5.5 (singlet, 1H): Methine proton at the C9 position. This is expected to be slightly downfield compared to the starting carboxylic acid (~5.0 ppm) due to the strong electron-withdrawing effect of the -COCl group.[16][17] |

| ¹³C NMR Spectroscopy (ppm) | ~168-172: Carbonyl carbon (C=O). ~115-155: Aromatic and ether-linked carbons. ~50-55: Methine carbon (C9). |

| Mass Spectrometry (m/z) | Molecular Ion (M⁺): ~244.03, with a characteristic M+2 peak at ~246 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[3] Key Fragments: Loss of Cl (M-35), loss of COCl (M-63). |

Analytical Interpretation

-

Infrared (IR) Spectroscopy: The most telling piece of data for a successful reaction is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) absorption at a significantly higher wavenumber (~1800 cm⁻¹).[13] This high-frequency shift is characteristic of the highly electrophilic carbonyl carbon in an acyl chloride.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the key confirmation is the preservation of the aromatic signals and the singlet for the C9 proton, ensuring the xanthene core remains intact. A slight downfield shift of this C9 proton provides strong evidence for the presence of the electron-withdrawing carbonyl chloride group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The observation of the correct molecular weight and, crucially, the distinctive isotopic pattern for chlorine provides definitive proof of the product's identity.[3] The analysis of carbonyl-containing compounds by MS is a well-established technique.[18]

Applications in Drug Development

This compound is a workhorse intermediate for accessing a wide range of derivatives. Its high reactivity allows for facile coupling with various nucleophiles under mild conditions. This is particularly valuable in the synthesis of compound libraries for screening purposes. For instance, its reaction with different amines or amino-heterocycles has been used to generate potent and orally available mGlu1 receptor positive allosteric modulators (PAMs), which are of interest for treating neurological disorders.[4][5] The carbonyl group itself is a key pharmacophoric element, and its incorporation into drug candidates has been a cornerstone of medicinal chemistry for decades.[19]

Safety and Handling

-

This compound: As an acyl chloride, this compound should be handled as corrosive and moisture-sensitive. It will cause severe skin burns and eye damage upon contact.[12] It reacts with water to release HCl gas.

-

Thionyl Chloride (SOCl₂): Is a toxic, corrosive, and lachrymatory liquid. It reacts violently with water. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

This guide has detailed a reliable and mechanistically sound protocol for the synthesis of this compound. By understanding the causality behind each experimental step—from the choice of reagent to the necessity of anhydrous conditions—researchers can confidently execute this important transformation. The comprehensive characterization data provided serves as a benchmark for validating the synthesis, ensuring the high quality of this intermediate for its downstream applications in drug discovery and complex molecule synthesis. The strategic use of this reactive building block opens the door to the efficient creation of novel xanthene derivatives with significant therapeutic potential.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2009). 9H-Xanthene-9-carboxylic Acid[9][10][11]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved from [Link]

-

IJRPC. (2014). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). 9-Chloro-9-phenyl-9H-xanthene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 9-Aryl-9-Xanthenols: A New Platform for the Design of Fluorimetric and Colorimetric pH Indicators. Retrieved from [Link]

-

ResearchGate. (2008). Methyl 9H-xanthene-9-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2008). Methyl 9H-xanthene-9-carboxylate. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Xanthene. NIST WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2009). Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Patsnap. (2024). Carbonyl Chemistry in Drug Design: Emerging Trends. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Retrieved from [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

-

MDPI. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]

-

MDPI. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C14H9ClO2 | CID 2760892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. 26454-53-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Xanthene(92-83-1) 1H NMR spectrum [chemicalbook.com]

- 17. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 1H NMR [m.chemicalbook.com]

- 18. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbonyl Chemistry in Drug Design: Emerging Trends [eureka.patsnap.com]

An In-Depth Technical Guide to the Reactivity of 9H-Xanthene-9-Carbonyl Chloride with Primary Amines: Mechanism, Protocols, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive examination of the reaction between 9H-xanthene-9-carbonyl chloride and primary amines, yielding N-substituted 9H-xanthene-9-carboxamides. We move beyond a simple recitation of facts to explore the underlying principles governing this powerful transformation. The guide delves into the nucleophilic addition-elimination mechanism, dissects the critical parameters that influence reaction kinetics and outcomes, and provides validated, step-by-step experimental protocols. The core focus is on the practical application and significance of the resulting amide products, particularly in the field of medicinal chemistry, where the xanthene scaffold is recognized as a privileged structure for developing novel therapeutics.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chemistry for the synthesis of advanced molecular entities.

Introduction: The Significance of the Xanthene Scaffold

The reaction between an acyl chloride and a primary amine is a cornerstone of organic synthesis for the formation of robust amide bonds. However, the specific reactivity of this compound offers unique advantages due to the distinct properties of the xanthene moiety. The tricyclic xanthene core is not merely an inert scaffold; its rigid, planar structure and inherent fluorescence properties are frequently exploited in medicinal chemistry and materials science.[1][2]

Consequently, the N-substituted 9H-xanthene-9-carboxamides derived from this reaction are of significant interest. These products have emerged as promising candidates in drug discovery, notably as potent positive allosteric modulators (PAMs) for receptors like the metabotropic glutamate receptor 1 (mGluR1), a key target in neurological disorders.[3][4] Understanding the nuances of their synthesis is therefore critical for the development of new pharmacological tools and potential therapeutics.

This guide will provide the foundational knowledge to not only perform this reaction but to control and optimize it for the synthesis of high-purity, functionalized xanthene derivatives.

The Core Reaction Mechanism: A Stepwise Perspective

The formation of an N-substituted 9H-xanthene-9-carboxamide proceeds via a well-established nucleophilic addition-elimination mechanism .[3] This is a two-stage process fundamental to the chemistry of acyl derivatives.

Stage 1: Nucleophilic Addition The reaction is initiated by the primary amine, which acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the this compound.[2] This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.

Stage 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion—an excellent leaving group—is expelled.[5]

Post-Mechanism: In-Situ Acid Neutralization The elimination stage also releases a proton from the nitrogen atom, generating hydrogen chloride (HCl) as a byproduct. Since amines are basic, any unreacted primary amine in the mixture will immediately neutralize the HCl to form an alkylammonium chloride salt.[4] This is a crucial, self-validating aspect of the protocol; for the reaction to proceed to completion, this acidic byproduct must be scavenged. Therefore, a minimum of two equivalents of the primary amine are required: one to act as the nucleophile and one to act as a base. Alternatively, one equivalent of the primary amine can be used in conjunction with a non-nucleophilic base such as triethylamine (TEA) or pyridine.[6]

Key Parameters Influencing Reactivity and Yield

Optimizing the synthesis of N-substituted 9H-xanthene-9-carboxamides requires careful control over several experimental variables. The causality behind these choices is rooted in chemical kinetics and equilibrium principles.

| Parameter | Influence on Reaction | Field-Proven Insights & Rationale |

| Amine Nucleophilicity | Determines the rate of the initial nucleophilic attack. | Electron-donating groups on the amine increase electron density on the nitrogen, enhancing nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups or significant steric hindrance around the nitrogen can dramatically slow or even halt the reaction. |

| Stoichiometry / Base | Drives the reaction to completion by neutralizing the HCl byproduct. | Using at least two equivalents of the primary amine is a common and cost-effective strategy. However, for valuable or complex amines, using 1.0 equivalent of the primary amine with 1.1-1.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) is preferred to maximize the incorporation of the primary amine into the final product.[7] |

| Solvent Choice | Affects reactant solubility and can influence the stability of the transition state. | Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are standard choices as they effectively solvate the reactants without interfering with the reaction. Recent advancements have demonstrated the efficacy of greener, bio-based solvents like Cyrene™, which can be a suitable replacement for traditional dipolar aprotic solvents.[8] |

| Temperature | Controls the reaction rate and minimizes side reactions. | The reaction is typically exothermic.[9] It is often initiated at a low temperature (e.g., 0 °C) to control the initial rate and prevent potential side reactions or degradation of sensitive substrates. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[7] |

Experimental Workflow: Synthesis and Purification

The following protocol provides a robust, self-validating methodology for the synthesis of N-substituted 9H-xanthene-9-carboxamides. The success of the protocol relies on the anhydrous conditions and the proper stoichiometric control of the base.

4.1. General Experimental Protocol

Materials:

-

This compound (1.0 equiv.)

-

Primary amine (1.0 equiv.)

-

Triethylamine (TEA) (1.1 equiv.)

-

Anhydrous dichloromethane (DCM) or other suitable polar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.1 equiv.) to the solution and stir for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the initial exothermic reaction.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (amine or acyl chloride) is consumed.

-

Work-up & Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess HCl and TEA-HCl salt), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-substituted 9H-xanthene-9-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

4.2. Workflow Visualization

Applications in Drug Discovery and Chemical Biology

The synthesis of N-substituted 9H-xanthene-9-carboxamides is not merely an academic exercise; it is a key strategy for producing molecules with significant biological activity.

-

Positive Allosteric Modulators (PAMs) for Neurological Targets: A primary application for this class of compounds is in the development of enhancers for metabotropic glutamate receptors (mGluRs). Specifically, derivatives of 9H-xanthene-9-carboxylic acid amides have been identified as potent and selective positive allosteric modulators of the mGlu1 receptor.[3][4] These molecules don't activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to its natural ligand, glutamate. This mechanism offers a more nuanced approach to therapeutic intervention in neurological and psychiatric conditions compared to direct agonists or antagonists.

-

Antiproliferative Agents: The related xanthone (9-oxo-9H-xanthene) scaffold has been incorporated into hybrid molecules with benzenesulfonamides to create compounds with significant antiproliferative activity against various cancer cell lines.[10] The planar nature of the xanthene ring system is suitable for intercalation with DNA, a mechanism employed by several anticancer drugs. This suggests that N-substituted 9H-xanthene-9-carboxamides could serve as valuable intermediates or final drug candidates in oncology research.

-

Scaffolds for Fluorescent Probes: The xanthene core is the basis for many widely used fluorescent dyes, such as fluorescein and rhodamine.[2][11] These dyes are known for their high quantum yields and photostability. While the primary application of the title reaction is often in medicinal chemistry, the resulting amide products retain this inherent fluorophoric core. This opens possibilities for their use as fluorescent probes for biological imaging, sensors, or as tags in bioconjugation, although care must be taken as some coupling reagents can cause fluorescence quenching during synthesis.[7][12]

Conclusion

The reaction of this compound with primary amines is a highly reliable and versatile method for synthesizing N-substituted 9H-xanthene-9-carboxamides. A thorough understanding of the nucleophilic addition-elimination mechanism and the factors that control it—namely stoichiometry, solvent, and temperature—is paramount for achieving high yields and purity. The true value of this transformation is realized in its applications, providing medicinal chemists with a direct route to a privileged scaffold used in the development of sophisticated neurological drugs and potential anticancer agents. As the demand for targeted and finely-tuned therapeutics grows, the strategic synthesis of these xanthene derivatives will continue to be an area of significant scientific and clinical importance.

References

- Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate: Synthesis, Properties, and Potential Biological Applications.

-

ResearchGate. (2005). 9H-Xanthene-9-carboxylic Acid[1][2][3]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved from ResearchGate.

- Sciforum. (n.d.). Design and synthesis of novel xanthene derivatives.

- Xu, H., & Casabianca, L. B. (n.d.). A Dual Fluorescence and NMR Study for the Interaction Between Xanthene Dyes and Nanoparticles.

- Bousfield, T. W., Pearce, K. P. R., & Camp, J. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry.

- ResearchGate. (2009). Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers.

- Al-Hasani, R., & Myochin, T. (2021). Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes. PMC, NIH.

- ACS Publications. (n.d.). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation using DMTMM.

- Heemstra, J. M., et al. (2022). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. ACS Omega, 7(37), 33046-33053.

- National Institutes of Health. (2022). Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. Photochemistry and Photobiology.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Benchchem. (n.d.). Application Notes and Protocols: Ethyl 9H-xanthene-9-carboxylate in Photoredox Catalysis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.

- Chem 360 Jasperse. (n.d.). Reactions of Amines.

-

PubChem. (n.d.). N-benzhydryl-9H-xanthene-9-carboxamide. Retrieved from [Link]

- ResearchGate. (2019). The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria.

-

PubMed. (1993). Xanthene-9-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.

- ResearchGate. (n.d.). Green Synthesis of a Novel Primary Amine Protecting Group for Solid-phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-benzhydryl-9H-xanthene-9-carboxamide | C27H21NO2 | CID 1087475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 9-methyl-9H-xanthene-9-carbonyl chloride [sytracks.com]

- 10. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

9H-xanthene-9-carbonyl chloride mechanism of action in derivatization

An In-Depth Technical Guide to the Mechanism of Action of 9H-Xanthene-9-Carbonyl Chloride in Derivatization

This guide provides an in-depth exploration of this compound as a derivatizing agent for researchers, scientists, and drug development professionals. We will dissect its core mechanism of action, outline its strategic advantages in modern analytical chemistry, and provide field-proven protocols to ensure robust and reproducible results.

The Strategic Imperative of Derivatization

In analytical sciences, particularly in fields reliant on High-Performance Liquid Chromatography (HPLC), many target molecules present significant detection challenges. Compounds such as amino acids, biogenic amines, and various pharmaceutical metabolites often lack a native chromophore or fluorophore, rendering them effectively "invisible" to common UV-Vis and fluorescence detectors.[1][2] Pre-column derivatization addresses this by chemically attaching a labeling agent to the analyte, thereby enhancing its detectability and improving its chromatographic behavior.[1][3] this compound emerges as a potent reagent in this context, designed to react specifically with nucleophilic functional groups to yield highly detectable and stable derivatives.

Core Principles: The Reagent and the Reaction

The Reagent: this compound

At its core, this compound is a heterocyclic compound featuring a xanthene scaffold with a highly reactive acyl chloride (-COCl) functional group at the 9-position.[4] Its structure is analogous to the well-established derivatizing agent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and it functions on similar principles of nucleophilic acyl substitution.[5][6] The xanthene moiety is the key to its efficacy, acting as a potent chromophore and fluorophore that imparts excellent detection sensitivity to the resulting derivative.

Target Analytes and Reaction Specificity

The primary targets for derivatization with this compound are compounds bearing primary and secondary amine groups.[1][6][7] The non-bonding electron pair on the nitrogen atom of these amines acts as a strong nucleophile, readily attacking the electrophilic carbonyl carbon of the acyl chloride. While reactions with other nucleophiles like phenols and alcohols are possible, the derivatization of amines is the most prevalent application in analytical chromatography due to the high reactivity and stability of the resulting amide bond.

The Fundamental Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic addition-elimination pathway.[7][8]

-

Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient carbonyl carbon of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient, unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate rapidly collapses, reforming the stable carbon-oxygen double bond and expelling the chloride ion, an excellent leaving group.

-

Deprotonation: A base present in the reaction medium removes a proton from the nitrogen atom, neutralizing the charge and yielding the final, stable N-substituted 9H-xanthene-9-carboxamide derivative.

This reaction is typically conducted under alkaline conditions (pH 8.5-10.5).[1][9][10] The basic buffer serves two critical functions: it ensures the target amine is in its unprotonated, more nucleophilic state, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[1][7]

Visualizing the Mechanism of Action

The following diagram illustrates the step-by-step reaction between this compound and a primary amine (R-NH₂).

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

A Self-Validating Experimental Workflow

Adherence to a robust protocol is critical for achieving complete derivatization and reproducible quantification. This workflow incorporates principles of self-validation by ensuring reaction conditions that strongly favor completion.

Reagent and Sample Preparation

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 950 mL of ultrapure water. Adjust pH to 9.0 using a concentrated NaOH solution. Make up the final volume to 1 L. This buffer provides the necessary alkaline environment.

-

Derivatizing Reagent (10 mM): Dissolve 24.5 mg of this compound in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily and keep it protected from light and moisture to prevent hydrolysis.

-

Analyte Standard/Sample: Prepare stock solutions of your amine-containing analyte in an appropriate solvent (e.g., dilute HCl or water) at a known concentration.

Step-by-Step Derivatization Protocol

-

Aliquot: In a 1.5 mL microcentrifuge tube, place 100 µL of the analyte sample or standard solution.

-

Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0). Vortex briefly to mix.

-

Initiate Reaction: Add 200 µL of the 10 mM this compound solution. The use of a molar excess of the reagent ensures the reaction proceeds to completion.[9]

-

Incubation: Immediately vortex the mixture for 30 seconds. Allow the reaction to proceed at room temperature for 20 minutes, protected from direct light.[9]

-

Quenching (Optional but Recommended): To stop the reaction and hydrolyze the excess reagent, add 50 µL of 1 M HCl. This step prevents further reaction and improves the stability of the final sample.

-

Dilution & Analysis: Dilute the final mixture with the HPLC mobile phase as needed, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

Workflow Visualization

Caption: Figure 2: Derivatization Workflow.

Quantitative Considerations and Performance

The primary advantage of using this compound is the significant enhancement in analytical sensitivity. The resulting derivatives are highly responsive to both UV and fluorescence detection.

| Analyte Class | Typical Reagent Molar Ratio | Reaction pH | Detection Method | Expected Limit of Quantitation (LOQ) |

| Primary Amines | >10-fold excess | 8.5 - 9.5 | Fluorescence (FLD) | 1 - 10 pmol |

| Secondary Amines | >10-fold excess | 9.0 - 10.0 | Fluorescence (FLD) | 5 - 25 pmol |

| Amino Acids | >5-fold excess | 9.0 | UV (254 nm) / FLD | <10 pmol (FLD), <50 pmol (UV) |

| Biogenic Amines | >10-fold excess | 9.0 - 9.5 | Fluorescence (FLD) | 0.5 - 10 pmol |

Table 1: Typical Reaction Parameters and Expected Performance. Data is extrapolated from performance of similar derivatizing agents like Fmoc-Cl and Dansyl Chloride.[1][9]

Troubleshooting and Method Validation

A trustworthy protocol must be a self-validating system. Understanding potential pitfalls is key to robust method development.

-

Issue: Low or No Product Peak:

-

Causality: The most common cause is incorrect pH. If the medium is too acidic, the amine will be protonated and non-nucleophilic. Another cause is hydrolyzed or degraded reagent.

-

Validation/Solution: Verify the pH of the buffer before each use. Always prepare the derivatizing reagent solution fresh in an anhydrous solvent. Ensure a sufficient molar excess of the reagent is used.

-

-

Issue: Large, Broad Peak at the Beginning of the Chromatogram:

-

Causality: This is often the hydrolyzed reagent, 9H-xanthene-9-carboxylic acid, which is a byproduct of the reaction of the acyl chloride with any trace water.[11]

-

Validation/Solution: While difficult to eliminate completely, its impact can be minimized by using fresh, anhydrous solvents and quenching the reaction to fully consume the excess reagent before injection. A well-designed chromatographic gradient can also help separate this peak from early-eluting analytes.

-

-

Issue: Multiple Peaks for a Single Analyte:

-

Causality: For multifunctional analytes (e.g., tyrosine, which has both an amine and a phenolic hydroxyl group), derivatization may occur at more than one site, leading to di-substituted products.[9]

-

Validation/Solution: Optimize reaction conditions (e.g., lower reagent concentration, shorter reaction time) to favor derivatization of the more reactive amine group. Alternatively, a method can be validated for the quantification of the major, most stable derivative peak.

-

Conclusion

This compound is a powerful and effective derivatizing agent for the trace analysis of primary and secondary amines. Its mechanism of action, rooted in the principles of nucleophilic acyl substitution, results in the formation of stable, highly fluorescent carboxamide derivatives. This transformation provides profound benefits for analytical workflows, enabling sensitive detection and enhancing chromatographic separation. By understanding the causality behind the reaction mechanism and adhering to validated protocols, researchers can confidently leverage this reagent to overcome the challenges of analyzing low-concentration, chromophore-deficient molecules, thereby accelerating research and development in the pharmaceutical and life sciences.

References

- BenchChem. (n.d.). ethyl 9H-xanthene-9-carboxylate stability and degradation issues.

- BenchChem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.

- Wikipedia. (2023). Fluorenylmethyloxycarbonyl chloride.

- Siriwardane, H., & Lunte, S. M. (n.d.). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. PMC - NIH.

- PubChem. (n.d.). This compound.

- Molnár-Perl, I. (2002). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.

-

ResearchGate. (n.d.). 9H-Xanthene-9-carboxylic Acid[1][11][12]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved from

- Lázaro, C. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.

- American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride.

- Sigma-Aldrich. (n.d.). Fmoc chloride.

- ResearchGate. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES.

- Han, J., et al. (2014). Development and validation of a rapid, selective, and sensitive LC–MS/MS method for simultaneous determination of d-and l-amino acids in human serum. Amino Acids, 46, 2799–2808.

- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES.

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H9ClO2 | CID 2760892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 9H-xanthene-9-carbonyl chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility of 9H-xanthene-9-carbonyl chloride, a vital reagent in organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. Instead, it offers a deep dive into the chemical principles governing its solubility, the significant challenges posed by its reactivity, and a robust experimental framework for its safe and accurate characterization.

Executive Summary: Beyond Simple Dissolution

This compound (C₁₄H₉ClO₂) is a highly reactive acyl chloride.[1] Its utility in chemical synthesis is intrinsically linked to its behavior in various organic solvents. However, a discussion of its "solubility" is incomplete without a thorough understanding of its reactivity. With protic solvents, such as water and alcohols, the interaction is not one of simple dissolution but a rapid and often vigorous chemical reaction, leading to the formation of new compounds.[2][3] Therefore, this guide delineates between true solubility in aprotic solvents and reactivity with protic solvents, providing the necessary theoretical foundation and practical guidance for laboratory applications.

The Duality of Solubility and Reactivity: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is dictated by the polarity of both the solute and the solvent. The this compound molecule possesses a large, relatively nonpolar xanthene core and a highly polar and reactive acyl chloride group.

The Xanthene Core: A Nonpolar Influence

The tricyclic xanthene structure is the dominant feature of the molecule and is composed of aromatic rings, rendering it largely nonpolar.[4] This characteristic suggests a predisposition for solubility in nonpolar or moderately polar aprotic organic solvents.

The Acyl Chloride Group: The Epicenter of Reactivity

The acyl chloride functional group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[5] This makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

Protic Solvents (Water, Alcohols, etc.): These solvents act as nucleophiles. The lone pair of electrons on the oxygen atom attacks the carbonyl carbon of the acyl chloride, leading to a nucleophilic acyl substitution reaction.[3][6] In the case of water, this hydrolysis reaction produces 9H-xanthene-9-carboxylic acid and hydrochloric acid.[2][3] With alcohols, the corresponding esters are formed.[5] These are not solubility events but chemical transformations.

-

Aprotic Solvents (Ethers, Chloroform, etc.): In the absence of a nucleophilic functional group, these solvents interact with this compound through weaker intermolecular forces such as dipole-dipole interactions and London dispersion forces. True solubility can be achieved in these solvents.

The interplay between the nonpolar xanthene core and the reactive acyl chloride group dictates the compound's behavior in different solvent environments.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Interaction | Rationale |

| Protic | Water, Methanol, Ethanol | Reactive | Nucleophilic attack by the solvent leads to hydrolysis or esterification.[2][3][5] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely Soluble to Highly Soluble | These solvents can solvate the polar acyl chloride group without reacting. |

| Aprotic Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Soluble | The large nonpolar xanthene core will interact favorably with these solvents.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble to Highly Soluble | These solvents offer a good balance of polarity to interact with both parts of the molecule. Structurally similar acyl chlorides show good solubility in DCM.[7] |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of standardized data, researchers will likely need to determine the solubility of this compound in their specific solvent of interest. The following protocol provides a reliable and safe method for this determination.

Safety Precautions

This compound is a hazardous substance that can cause severe skin burns and eye damage.[8] All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with moisture, all glassware must be thoroughly dried, and the use of anhydrous solvents is recommended.

Materials and Reagents

-

This compound (as pure as possible)

-

Anhydrous solvent of interest

-

Dry glassware (vials with screw caps, volumetric flasks, pipettes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Temperature Control: Bring the chosen anhydrous solvent to the desired experimental temperature.

-

Sample Preparation: Into a series of dry glass vials, add a precise volume of the temperature-equilibrated solvent.

-

Solute Addition: Add incrementally increasing and accurately weighed amounts of this compound to each vial.

-

Equilibration: Tightly cap the vials and allow them to stir at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Observation and Filtration: After equilibration, visually inspect each vial for the presence of undissolved solid. For the vials that represent saturated solutions (containing undissolved solid), carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any particulate matter.

-

Quantification: Accurately dilute the filtered supernatant and analyze it using a suitable, pre-calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved this compound.

Conclusion: A Guide for Informed Practice

The solubility of this compound is a critical parameter that is nuanced by its inherent reactivity. This guide provides the foundational knowledge and practical tools for scientists to navigate this complexity. By understanding the chemical principles at play and employing a robust and safe experimental protocol, researchers can effectively utilize this important reagent in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Diphenylchloromethane acyl chloride. [Link]

-

Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Solubility of Things. Xanthenyl carbonyl bromide. [Link]

-

Wikipedia. Xanthene. [Link]

-

Acree, Jr., W. E., & Abraham, M. H. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121. [Link]

-

Kim, D. W., & Jeong, H. J. (2014). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. PubMed. [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Brown, D. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms. Doc Brown's Chemistry. [Link]

-

The Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. [Link]

-

Chemsrc. Xanthene-9-carboxylic acid. [Link]

Sources

- 1. This compound | C14H9ClO2 | CID 2760892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. Xanthene - Wikipedia [en.wikipedia.org]

- 5. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 26454-53-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

photophysical properties of 9H-xanthene-9-carboxamides

An In-Depth Technical Guide to the Photophysical Properties of 9H-Xanthene-9-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Xanthene Scaffold - A Luminous Legacy

The 9H-xanthene tricycle is a privileged scaffold in the world of fluorescence. First synthesized in the 19th century, derivatives like fluorescein and rhodamine laid the foundation for modern bioimaging and diagnostics.[1] Their exceptional brightness, high photostability, and tunable optical properties have made them indispensable tools.[2][3] This guide focuses on a specific, highly versatile subclass: 9H-xanthene-9-carboxamides . By functionalizing the C9 position with an amide linkage, we introduce a synthetic handle that not only preserves the brilliant fluorescence of the xanthene core but also provides a vector for intricate molecular design, enabling applications from targeted organelle staining to advanced therapeutic agents.[4][5] This document provides a deep dive into the synthesis, core photophysical characteristics, and experimental characterization of these remarkable compounds.

Synthesis: Forging the Fluorophore

The construction of 9H-xanthene-9-carboxamides is a logical and robust process, typically achieved in two principal stages: formation of the carboxylic acid precursor and its subsequent amidation. Understanding this pathway is crucial as the purity of the final compound directly impacts its photophysical performance.

Synthesis of 9H-Xanthene-9-Carboxylic Acid

The most common and efficient route begins with the commercially available xanthone.[6] The process involves a reduction of the ketone at the C9 position, followed by metallation and carboxylation.

Protocol: Synthesis of 9H-Xanthene-9-Carboxylic Acid

-

Reduction of Xanthone:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve xanthone in anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring at 0°C.

-

Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

-

Carefully quench the reaction with water and acidify with dilute HCl. Extract the resulting xanthene product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Carboxylation:

-

Dissolve the purified xanthene in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the C9 position, forming a carbanion.

-

Bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice. The carbanion will react with CO₂ to form a carboxylate salt.

-

Allow the mixture to warm to room temperature, then acidify with aqueous HCl to protonate the carboxylate, yielding 9H-xanthene-9-carboxylic acid.

-

Purify the product via extraction and recrystallization.

-

Amide Bond Formation

The final step involves coupling the carboxylic acid with a desired primary or secondary amine. This is a standard organic transformation, often facilitated by a coupling agent or via an acyl chloride intermediate to ensure high yields.[4]

Protocol: Synthesis of 9H-Xanthene-9-Carboxamide

-

Acyl Chloride Formation (Method A):

-

In a flask under an inert atmosphere, suspend 9H-xanthene-9-carboxylic acid in a suitable solvent like dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 9H-xanthene-9-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

-

Add a solution of the desired amine (1 equivalent) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) in DCM dropwise.

-

Stir the reaction, allowing it to warm to room temperature, monitoring progress by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.

-

Visualization: Synthetic Workflow

Caption: General synthetic pathway for 9H-xanthene-9-carboxamides.

Core Photophysical Properties: Decoding the Fluorescence

The utility of a fluorophore is defined by a set of key photophysical parameters. These values dictate its brightness, color, and suitability for specific applications.[3][7]

Electronic Transitions: The Jablonski Diagram

Fluorescence originates from a series of energy transitions within the molecule. When a photon of a specific energy is absorbed, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). After a brief period, the electron relaxes back to the ground state, releasing the excess energy as a photon of light (fluorescence).

Caption: Standard experimental workflow for characterizing a new fluorophore.

Experimental Protocols

Protocol: Steady-State Absorption and Emission Spectroscopy

-

Preparation: Prepare a stock solution of the 9H-xanthene-9-carboxamide in a high-purity solvent (e.g., ethanol or DMSO). Create a series of dilutions in the desired solvent for analysis (e.g., PBS buffer, ethanol). Aim for an absorbance of ~0.05 at the λabs for fluorescence measurements to avoid inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution from ~350 nm to ~700 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λabs.

-

Scan the emission spectrum, typically from (λabs + 10 nm) to ~750 nm.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.90). [8][9]

-

Preparation: Prepare solutions of both the sample and the standard in the same solvent. Adjust the concentrations so that their absorbances at the excitation wavelength are equal and below 0.1.

-

Measurement:

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both, ensuring the excitation wavelength and all instrument settings are identical.

-

-

Calculation: Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity (area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

-

Protocol: Fluorescence Lifetime (τF) Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. [10]

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the sample's λabs.

-

Measurement:

-

Record an Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox).

-

Measure the fluorescence decay profile of the sample solution (absorbance < 0.1). Collect photons until sufficient counts are acquired in the peak channel (typically >10,000).

-

-

Analysis:

-

Use specialized software to perform an iterative deconvolution of the sample's decay profile with the IRF.

-

Fit the decay data to a mono- or multi-exponential model to determine the fluorescence lifetime(s) (τF). The quality of the fit is assessed by the chi-squared (χ²) value, which should be close to 1.0.

-

Conclusion and Outlook

9H-xanthene-9-carboxamides represent a powerful and versatile class of fluorophores. Their robust synthesis allows for the introduction of diverse functionalities at the C9 position, enabling precise control over solubility, targeting, and reactivity. Their photophysical properties are characterized by strong absorption, high quantum yields, and environmentally sensitive fluorescence, making them exceptional candidates for a wide range of applications. From fundamental cell biology, where they can illuminate organelles with high specificity,[11][12] to diagnostics and drug development, where they can act as sensors or reporters,[13] the future for this luminous scaffold is bright. Continued exploration of structure-property relationships will undoubtedly unlock new capabilities and solidify the role of 9H-xanthene-9-carboxamides as elite tools in the scientist's arsenal.

References

-

Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5964. [Link]

-

ResearchGate. (n.d.). Quantum Yields of Synthesized Reduced Xanthene Fluorophores. ResearchGate. [Link]

-

Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. PubMed. [Link]

-

Jameson, D. M. (n.d.). Time-resolved fluorescence spectroscopy for illuminating complex systems. ScienceDirect. [Link]

-

Kim, S., et al. (2022). Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. PMC. [Link]

-

Pszona, M., et al. (2021). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. National Institutes of Health. [Link]

-

R Discovery. (2021). Four xanthene–fluorene based probes for the detection of Hg2+ ions and their application in strip tests and biological cells. R Discovery. [Link]

-

ResearchGate. (2015). 9H-Xanthene-9-carboxylic AcidO[1][6][14]xadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. ResearchGate. [Link]

-

Wiley Online Library. (n.d.). Recognition mechanism of fluorescent probes based on xanthene for detecting metal ions. Wiley Online Library. [Link]

-